

comparative study of N-Nitroso Lisinopril formation in different lisinopril formulations

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Compound of Interest		
Compound Name:	N-Nitroso Lisinopril	
Cat. No.:	B8821601	Get Quote

Comparative Analysis of N-Nitroso Lisinopril Formation in Lisinopril Formulations

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **N-Nitroso Lisinopril**, a potential nitrosamine impurity in lisinopril formulations. The formation, detection, and regulatory landscape of this impurity are critical considerations in the development and manufacturing of lisinopril drug products. This document summarizes key data, presents detailed experimental protocols for detection, and visualizes the formation pathway and analytical workflow.

Data Presentation: N-Nitroso Lisinopril - Key Quality Attributes and Regulatory Limits

While a direct comparative study showcasing the levels of **N-Nitroso Lisinopril** across different commercial lisinopril formulations is not publicly available, the following table summarizes the critical parameters and acceptable limits that are universally applicable to any lisinopril formulation. This provides a baseline for performance comparison and sets the quality control standards that all formulations must meet.



Parameter	Specification	Rationale & Supporting Data
Compound Name	N-Nitroso Lisinopril	A potential impurity formed by the nitrosation of the secondary amine in the lisinopril molecule.
Chemical Formula	C21H30N4O6	
Molecular Weight	434.5 g/mol	
CAS Number	519175-80-5	
Acceptable Intake (AI) Limit (US FDA)	1500 ng/day	N-Nitroso Lisinopril is classified under the USFDA Carcinogenic Potency Categorization Approach (CPCA) as Potency Category 5.[1]
Regulatory Status	Monitored Impurity	Regulatory agencies like the FDA and EMA require control of nitrosamine impurities in pharmaceutical products.
Formation Potential	High	ACE inhibitors like lisinopril contain a secondary amine group, making them susceptible to nitrosation in the presence of nitrosating agents.
Analytical Detection	LC-MS/MS, HPLC-FLD	High-sensitivity methods are required for detection at trace levels.

Experimental Protocols



A robust analytical method is crucial for the accurate quantification of **N-Nitroso Lisinopril** in drug products. The following is a representative experimental protocol adapted from established methods for nitrosamine analysis in pharmaceuticals.

Protocol: Quantification of N-Nitroso Lisinopril in Lisinopril Tablets by LC-MS/MS

- 1. Objective: To quantify the level of **N-Nitroso Lisinopril** in lisinopril tablets using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- 2. Reagents and Materials:
- N-Nitroso Lisinopril reference standard
- Lisinopril tablets (sample)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- 0.22 μm Syringe filters (e.g., PVDF)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance
- Vortex mixer
- Centrifuge
- 3. Standard Preparation:
- Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of N-Nitroso
 Lisinopril reference standard and dissolve it in methanol in a volumetric flask.



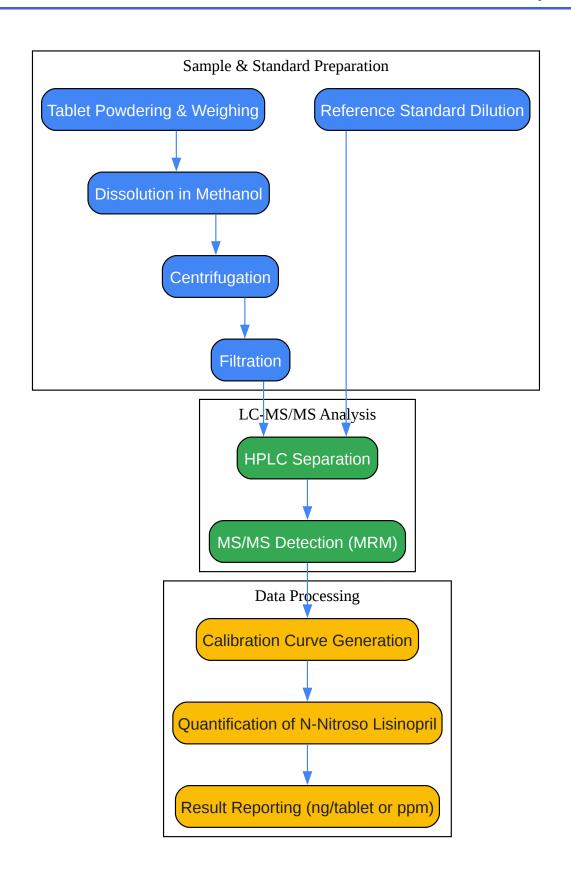
- Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
- 4. Sample Preparation:
- Weigh and finely powder a representative number of lisinopril tablets.
- Accurately weigh a portion of the powdered tablets equivalent to a specific amount of lisinopril (e.g., 100 mg) into a centrifuge tube.
- Add a known volume of methanol (e.g., 10 mL) to the tube.
- Vortex the mixture for 5 minutes to ensure complete dissolution of the drug substance.
- Centrifuge the sample at 4000 rpm for 15 minutes to precipitate excipients.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
- 5. LC-MS/MS Instrumental Conditions:
- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.
- Gradient Elution: A suitable gradient program to separate N-Nitroso Lisinopril from the lisinopril peak and other matrix components.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer.



- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for N-Nitroso Lisinopril.
- 6. Data Analysis:
- Construct a calibration curve by plotting the peak area of the N-Nitroso Lisinopril working standards against their concentrations.
- Determine the concentration of **N-Nitroso Lisinopril** in the sample preparations from the calibration curve.
- Calculate the amount of N-Nitroso Lisinopril in the original tablet, typically expressed in ng
 per tablet or ppm (μg/g) of the active pharmaceutical ingredient (API).

Mandatory Visualization

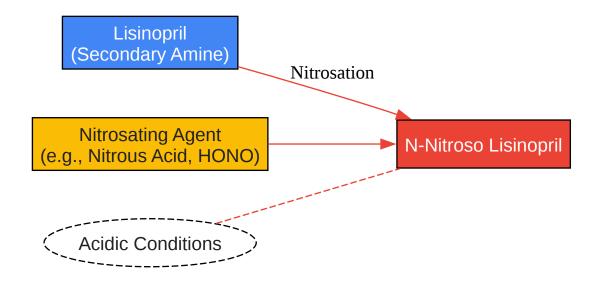




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Caption: Experimental workflow for the quantification of N-Nitroso Lisinopril.





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Caption: Chemical formation pathway of N-Nitroso Lisinopril.

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